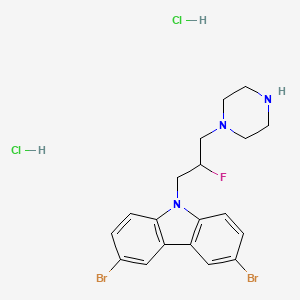

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride

Descripción general

Descripción

iMAC2 es un potente inhibidor del canal inducido por apoptosis mitocondrial (MAC). Es un derivado de di-bromocarbazol con significativas propiedades antiapoptóticas. Este compuesto ha sido probado y validado en varios modelos de ratón de lesión cerebral y neurodegeneración .

Métodos De Preparación

La preparación de iMAC2 implica una modificación estructural de su predecesor, iMAC1. La modificación incluye el reemplazo de una parte de fluoruro por un grupo hidroxilo, lo que resulta en un compuesto con mayor lipofilia y potencia . La ruta sintética generalmente involucra el uso de di-bromocarbazol como material de partida, seguido de una serie de reacciones químicas para introducir los grupos funcionales deseados. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y catalizadores para facilitar las transformaciones.

Análisis De Reacciones Químicas

iMAC2 experimenta varias reacciones químicas, incluyendo:

Oxidación: iMAC2 puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

Reducción: El compuesto también puede ser reducido para formar derivados reducidos.

Sustitución: iMAC2 puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The piperazine group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy as an anticancer agent .

Neuropharmacology

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Investigations into its interactions with serotonin receptors have yielded promising results, indicating that it may act as a selective serotonin reuptake inhibitor (SSRI) or modulate other neurotransmitter systems .

Organic Electronics

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride serves as a versatile building block for organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The brominated sites facilitate cross-linking reactions that are critical for forming robust polymer networks .

Photovoltaic Devices

In photovoltaic applications, the compound can be incorporated into donor-acceptor systems to improve charge transport properties. Studies demonstrate that copolymers derived from this compound exhibit enhanced efficiency in converting solar energy into electrical energy due to their favorable electronic properties .

Case Studies

Mecanismo De Acción

iMAC2 ejerce sus efectos a través de dos mecanismos principales:

Bloqueo de la reubicación de la proteína Bax citoplasmática a las mitocondrias: Esto evita la formación del canal inducido por apoptosis mitocondrial.

Desensamblaje de los oligómeros de Bax y Bak en la membrana externa mitocondrial: Esta acción inhibe la liberación de citocromo c, un paso clave en la vía de apoptosis.

Comparación Con Compuestos Similares

iMAC2 es único en comparación con otros compuestos similares debido a su mayor lipofilia y potencia. Compuestos similares incluyen:

iMAC1: El predecesor de iMAC2, que tiene un grupo fluoruro en lugar de un grupo hidroxilo.

Otros derivados de di-bromocarbazol: Estos compuestos comparten una estructura central similar pero difieren en sus grupos funcionales y potencia

iMAC2 destaca por su mayor capacidad para inhibir el canal inducido por apoptosis mitocondrial y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas y cáncer.

Actividad Biológica

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole; dihydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

- Chemical Formula : C19H21Br2Cl2N3O

- Molecular Weight : 542.1 g/mol

- IUPAC Name : 1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol; dihydrochloride

- PubChem CID : 2729026

Research indicates that compounds in the carbazole class exhibit neuroprotective properties by stabilizing mitochondrial function and preventing apoptosis in neural cells. Specifically, studies have shown that derivatives of carbazole can enhance cell survival in neurodegenerative models by blocking apoptotic pathways rather than merely increasing neural stem cell proliferation .

Neuroprotective Effects

A notable study investigated the neuroprotective effects of related compounds on newborn hippocampal neurons. The results demonstrated that treatment with carbazole derivatives significantly increased the survival rate of these neurons by inhibiting apoptosis. This suggests a potential therapeutic application for conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

In vitro studies have indicated that 3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole may exhibit anticancer properties. For example, similar compounds have been shown to induce cytotoxic effects in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study 1: Neuroprotection in Mice

In a controlled experiment, mice treated with P7C3 derivatives (related to the carbazole structure) showed a significant increase in neuronal survival rates. The treatment was administered via intracerebroventricular infusion over a week, leading to a marked reduction in apoptotic markers compared to untreated controls .

Case Study 2: Antitumor Activity

Another study evaluated the cytotoxic effects of carbazole derivatives on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively at micromolar concentrations, suggesting their potential as anticancer agents .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C19H21Br2Cl2N3O |

| Molecular Weight | 542.1 g/mol |

| Neuroprotective IC50 | ~10 μM (in vitro) |

| Antitumor IC50 | Varies by cell line (e.g., 5 μM for prostate cancer) |

Propiedades

IUPAC Name |

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2FN3.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;;/h1-4,9-10,15,23H,5-8,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCVUOLQOHIRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.